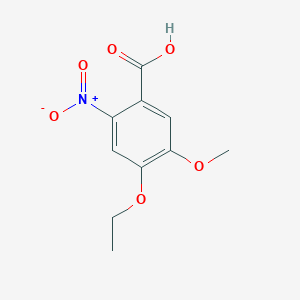

4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Description

BenchChem offers high-quality 4-Ethoxy-5-methoxy-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-5-methoxy-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-5-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-3-17-9-5-7(11(14)15)6(10(12)13)4-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTFBBVXZVBLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427853 | |

| Record name | 4-ethoxy-5-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103095-48-3 | |

| Record name | 4-ethoxy-5-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-5-methoxy-2-nitrobenzoic acid, with the Chemical Abstracts Service (CAS) number 103095-48-3 , is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with ethoxy, methoxy, and nitro functional groups, makes it a compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of these groups offers multiple reactive sites, positioning it as a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents.

This technical guide provides a comprehensive overview of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid, including its physicochemical properties, a detailed, scientifically-grounded synthesis protocol, and an exploration of its potential applications as a scaffold in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Reference |

| CAS Number | 103095-48-3 | [1] |

| Molecular Formula | C₁₀H₁₁NO₆ | [1] |

| Molecular Weight | 241.19 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and ethyl acetate. | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available |

Proposed Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

Synthesis Workflow

Caption: Proposed two-step synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzoic acid (Etherification)

The first step involves the ethylation of the phenolic hydroxyl group of vanillic acid. The Williamson ether synthesis is a reliable and widely used method for this transformation.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in acetone.

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.1-1.5 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-ethoxy-3-methoxybenzoic acid.

Causality of Experimental Choices:

-

Acetone is chosen as the solvent due to its ability to dissolve the organic reactants and its appropriate boiling point for the reaction.

-

Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not the carboxylic acid, and it is easily removed by filtration.

-

An excess of ethyl iodide is used to ensure complete conversion of the starting material.

Step 2: Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid (Nitration)

The second step is the regioselective nitration of the synthesized 4-ethoxy-3-methoxybenzoic acid. The directing effects of the substituents on the aromatic ring will guide the position of the incoming nitro group. The ethoxy and methoxy groups are ortho, para-directing, while the carboxylic acid group is meta-directing. The position ortho to the methoxy group and meta to the carboxylic acid group is sterically hindered. Therefore, the nitration is expected to occur at the position ortho to the ethoxy group and meta to the carboxylic acid group.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve 4-ethoxy-3-methoxybenzoic acid (1 equivalent) in glacial acetic acid in a flask cooled in an ice bath.

-

Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 10°C. The nitration of aromatic compounds is a highly exothermic reaction, and controlling the temperature is crucial to prevent side reactions and ensure safety.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC.

-

Quenching: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.

Causality of Experimental Choices:

-

Glacial acetic acid is a commonly used solvent for nitration reactions as it is relatively inert to the nitrating agent and can dissolve the aromatic substrate.

-

The use of an ice bath and slow addition of nitric acid is a critical safety measure to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts.

Analytical Characterization

The synthesized 4-Ethoxy-5-methoxy-2-nitrobenzoic acid should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), and the acidic proton of the carboxylic acid (a broad singlet). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, and their chemical shifts will be consistent with the proposed structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch for the carboxylic acid.

-

A C=O stretch for the carboxylic acid.

-

Asymmetric and symmetric N-O stretches for the nitro group.

-

C-O stretches for the ethoxy and methoxy groups.

-

C-H stretches for the aromatic and aliphatic protons.

-

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Potential Applications in Drug Discovery

Substituted benzoic acids, and particularly nitrobenzoic acid derivatives, are considered "privileged scaffolds" in medicinal chemistry.[3] This means that their core structure is frequently found in biologically active compounds, making them attractive starting points for the design and synthesis of new drugs.[4]

Role as a Chemical Scaffold

The structure of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid offers several points for diversification, which is a key aspect of library synthesis for drug discovery.[5]

Caption: Potential modification sites on the 4-Ethoxy-5-methoxy-2-nitrobenzoic acid scaffold.

-

Carboxylic Acid Group: This functional group can be readily converted into amides or esters, allowing for the introduction of a wide variety of substituents. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized through reactions such as acylation, alkylation, or sulfonylation. The resulting amino-substituted benzoic acids are important intermediates in the synthesis of various pharmaceuticals.[6]

-

Alkoxy Groups (Ethoxy and Methoxy): These groups influence the lipophilicity and electronic properties of the molecule, which can affect its binding to biological targets and its metabolic stability.

Potential Therapeutic Areas

Based on the biological activities of structurally related compounds, derivatives of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid could be explored for their potential in several therapeutic areas:

-

Anticancer Agents: Nitroaromatic compounds have been investigated for their anticancer properties. The scaffold can be used to synthesize analogs of known anticancer drugs.

-

Anti-inflammatory Agents: Substituted benzoic acids are a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: The nitroaromatic moiety is present in some antimicrobial drugs, and derivatives could be screened for activity against various pathogens.[1]

Safety and Handling

While a specific safety data sheet for 4-Ethoxy-5-methoxy-2-nitrobenzoic acid is not available, general precautions for handling aromatic nitro compounds should be followed. These compounds are often toxic and can be irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Ethoxy-5-methoxy-2-nitrobenzoic acid is a synthetically accessible compound with significant potential as a building block in medicinal chemistry. Its polysubstituted aromatic structure provides a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The proposed synthesis from vanillic acid offers a straightforward and scalable route to this compound. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this and related scaffolds in drug discovery.

References

-

Ataman Kimya. NITROBENZOIC ACID. Available from: [Link]

-

Organic Syntheses. vanillic acid. Available from: [Link]

- Samsonowicz, M., et al. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(3), 480-494.

-

Dipharma. The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a well-. Available from: [Link]

- Horton, D. A., et al. Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.

- Welsch, M. E., et al. Privileged Scaffolds for Library Design and Drug Discovery. PMC, 14(3), 347-361.

-

Inno Pharmchem. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available from: [Link]

-

ChemicalBook. Application and Pharmacology of Benzoic acid. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

-

Wikipedia. Nitrobenzoic acid. Available from: [Link]

-

PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Available from: [Link]

- Swamy, G. M., et al. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European journal of medicinal chemistry, 278, 116831.

Sources

- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. dipharma.com [dipharma.com]

- 3. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-5-methoxy-2-nitrobenzoic acid (CAS No. 103095-48-3) is a substituted nitrobenzoic acid derivative with potential applications in pharmaceutical synthesis and materials science. An understanding of its physicochemical properties is fundamental to its application in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Due to the limited availability of direct experimental data, this guide leverages data from structurally analogous compounds to provide insightful estimations and detailed, adaptable experimental protocols for its characterization.

Chemical Identity and Structure

4-Ethoxy-5-methoxy-2-nitrobenzoic acid is characterized by a benzoic acid core substituted with an ethoxy, a methoxy, and a nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.

Caption: Workflow for pKa determination.

Solubility Profile

The solubility of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid in various solvents is a critical parameter for its application in synthesis and formulation.

Experimental Protocol for Solubility Determination

The equilibrium solubility can be determined by the shake-flask method.

Materials:

-

4-Ethoxy-5-methoxy-2-nitrobenzoic acid

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate sealed flasks.

-

Equilibration: Place the flasks in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. [1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methoxy group (a singlet), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethoxy and methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present:

-

O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹

-

C-O stretch (ethers and carboxylic acid): Bands in the 1210-1320 cm⁻¹ region

-

NO₂ stretches (nitro group): Two strong bands around 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Fragmentation patterns can provide further structural information. Common ionization techniques for such molecules include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS). [1][2]

Caption: Analytical workflow for characterization.

Synthesis

A plausible synthetic route for 4-Ethoxy-5-methoxy-2-nitrobenzoic acid could involve the nitration of a suitable precursor followed by functional group manipulation. For instance, a similar compound, 4-amino-2-ethoxy-5-nitrobenzoic acid, can be synthesized by the hydrolysis of its methyl ester. [3]A potential precursor for the target compound could be synthesized from commercially available starting materials through a multi-step process involving etherification and nitration reactions.

Conclusion

References

-

Toxicology and Industrial Health. Analytical Methods. [Link]

-

Quora. How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]

-

ChemBK. GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. [Link]

-

ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

-

PrepChem. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research, drug discovery, and materials science. This guide provides a comprehensive, methodology-driven exploration of the structure elucidation of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid (Molecular Formula: C₁₀H₁₁NO₆, Molecular Weight: 241.19 g/mol ).[1] We will move beyond a simple recitation of data to a logical, causality-driven narrative, demonstrating how a multi-spectroscopic approach—integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—creates a self-validating system for structural confirmation.[2][3][4] This document is intended for researchers and professionals who require a practical and theoretical understanding of modern analytical workflows.

The Strategic Imperative: Why Multi-Technique Elucidation is Essential

Relying on a single analytical technique for structure determination is fraught with ambiguity. While one method might suggest a particular arrangement, it often cannot rule out isomers or subtle structural variations. A robust elucidation strategy employs orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle.[5]

-

Mass Spectrometry (MS) establishes the molecular formula and provides clues to structural fragments.[6]

-

Infrared (IR) Spectroscopy acts as a rapid screen for the presence or absence of key functional groups.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the atomic "blueprint," detailing the precise connectivity and chemical environment of hydrogen and carbon atoms.[5][8]

By integrating these analyses, we build a comprehensive and irrefutable structural assignment.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in any structure elucidation is to determine the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Causality Behind Experimental Choice

Electrospray Ionization (ESI) in negative ion mode is selected due to the presence of the acidic carboxylic acid group. This functional group readily deprotonates to form a stable [M-H]⁻ anion, which is ideal for detection and minimizes in-source fragmentation, providing a clear molecular ion peak.[9][10]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters (Negative Ion Mode):

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 120 °C

-

Scan Range: m/z 50-500

-

-

Tandem MS (MS/MS): Isolate the [M-H]⁻ precursor ion and subject it to collision-induced dissociation (CID) with argon gas to generate a fragmentation spectrum. This reveals the stability of different parts of the molecule.[2]

Data Interpretation and Expected Results

The analysis will yield the molecular formula and key structural fragments.

| Predicted m/z | Ion/Fragment | Interpretation |

| 240.0514 | [M-H]⁻ | Deprotonated molecular ion. The exact mass confirms the molecular formula C₁₀H₁₀NO₆⁻. |

| 196.0616 | [M-H - CO₂]⁻ | Loss of carbon dioxide (decarboxylation) from the parent ion, a characteristic fragmentation of benzoic acids.[9] |

| 211.0303 | [M-H - C₂H₅]⁻ | Loss of an ethyl radical from the ethoxy group. |

| 194.0252 | [M-H - NO₂]⁻ | Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds.[11] |

The combination of the accurate mass of the molecular ion and its logical fragmentation pattern provides strong initial evidence for the proposed structure.

Infrared Spectroscopy: A Rapid Functional Group Analysis

IR spectroscopy provides a quick and non-destructive method to confirm the presence of the key functional groups predicted by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid 4-Ethoxy-5-methoxy-2-nitrobenzoic acid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ for a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Results

The IR spectrum will exhibit characteristic absorption bands confirming the major functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2500-3300 (very broad) | O-H stretch | Carboxylic Acid (H-bonded)[7][12][13] |

| ~2980, 2850 | C-H stretch | Aliphatic (Ethoxy, Methoxy) |

| ~1715 (strong, sharp) | C=O stretch | Carboxylic Acid (conjugated)[12][14] |

| ~1530 and ~1350 (strong) | Asymmetric & Symmetric N-O stretch | Nitro Group (NO₂) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1260, ~1040 | C-O stretch | Ether and Carboxylic Acid |

The presence of the extremely broad O-H stretch, the sharp carbonyl peak, and the two strong nitro group absorptions provides definitive confirmation of the three primary functional groups.

Caption: Workflow for functional group identification via IR.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Final Structure

NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment and connectivity of each atom in the molecule.[4] We will use both ¹H and ¹³C NMR to build a complete picture.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively dissolves the polar compound and its residual proton signal does not interfere with the aromatic region.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a single line.

-

¹H NMR Data Interpretation and Expected Results

The proton NMR spectrum will reveal the number of different proton environments, their integration (relative number of protons), and their coupling patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 (very broad) | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad.[12] |

| ~7.7 | Singlet | 1H | Ar-H (H-3) | Aromatic proton ortho to the strongly electron-withdrawing NO₂ and COOH groups, resulting in a significant downfield shift.[8][15] |

| ~7.3 | Singlet | 1H | Ar-H (H-6) | Aromatic proton positioned between two electron-donating alkoxy groups, appearing more upfield than H-3.[8][15] |

| ~4.15 | Quartet | 2H | -OCH₂ CH₃ | Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group. |

| ~3.90 | Singlet | 3H | -OCH₃ | Methyl protons of the methoxy group, appearing as a sharp singlet. |

| ~1.40 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group. |

The presence of two aromatic singlets is a key diagnostic feature, confirming the 1,2,4,5-tetrasubstitution pattern on the benzene ring, which eliminates coupling between the remaining ring protons.

¹³C NMR Data Interpretation and Expected Results

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C =O | Carbonyl carbon of the carboxylic acid, found in its characteristic downfield region.[12] |

| ~155 | Ar-C -OEt | Aromatic carbon attached to the ethoxy group. |

| ~148 | Ar-C -OMe | Aromatic carbon attached to the methoxy group. |

| ~142 | Ar-C -NO₂ | Aromatic carbon bonded to the electron-withdrawing nitro group. |

| ~125 | Ar-C -COOH | Quaternary aromatic carbon attached to the carboxyl group. |

| ~115 | Ar-C H (C-6) | Aromatic methine carbon adjacent to the alkoxy groups. |

| ~112 | Ar-C H (C-3) | Aromatic methine carbon adjacent to the nitro and carboxyl groups. |

| ~65 | -O CH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~56 | -O CH₃ | Methyl carbon of the methoxy group. |

| ~15 | -OCH₂C H₃ | Methyl carbon of the ethoxy group. |

The observation of 10 distinct carbon signals perfectly matches the proposed structure. The chemical shifts align with established ranges for carbons in these specific chemical environments.[16]

Conclusion: A Self-Validating Structural Confirmation

The structure of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid is unequivocally confirmed through the convergence of evidence from three orthogonal analytical techniques.

-

Mass Spectrometry established the correct molecular formula (C₁₀H₁₁NO₆) and showed logical fragmentations (decarboxylation).

-

Infrared Spectroscopy confirmed the presence of all key functional groups: a carboxylic acid, a nitro group, ether linkages, and an aromatic ring.

-

NMR Spectroscopy provided the definitive atomic connectivity, showing the 1,2,4,5-tetrasubstitution pattern on the aromatic ring and the precise arrangement of the ethoxy, methoxy, nitro, and carboxylic acid substituents.

This integrated, multi-technique approach exemplifies a rigorous and trustworthy scientific methodology, leaving no ambiguity in the final structural assignment. It is this level of certainty that underpins progress in chemical synthesis, drug development, and materials science.

References

-

NMR Spectroscopy of Aromatic Compounds . JoVE. Available at: [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e) . ResearchGate. Available at: [Link]

-

Spectroscopy of Aromatic Compounds . Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Aromatics - Organic Chemistry at CU Boulder . University of Colorado Boulder. Available at: [Link]

-

Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... . PubMed. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation . Intertek. Available at: [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds . MIT OpenCourseWare. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids . University of Calgary. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques . Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives . JoVE. Available at: [Link]

-

Structure Elucidation in Organic Chemistry . Wiley Analytical Science. Available at: [Link]

-

structure elucidation | Interactive session | Spectral analysis . YouTube. Available at: [Link]

-

Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials . ResearchGate. Available at: [Link]

-

Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids . NIH National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. youtube.com [youtube.com]

- 6. jchps.com [jchps.com]

- 7. echemi.com [echemi.com]

- 8. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid from vanillic acid

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid from Vanillic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-5-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in medicinal chemistry and drug development. Its structure is related to key building blocks for pharmacologically active molecules, including catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[1][2][3] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this target molecule starting from vanillic acid, a readily available natural precursor.[1]

The synthetic strategy detailed herein follows a logical two-step sequence: 1) the regioselective nitration of vanillic acid to form 5-nitrovanillic acid, followed by 2) the etherification of the phenolic hydroxyl group. This pathway is chosen for its high degree of control. The initial nitration step yields a single, well-defined intermediate, which simplifies purification and ensures the correct isomer is carried forward.[2][3] Subsequent etherification targets the sole remaining phenolic hydroxyl group, guaranteeing the desired final product architecture. This guide is designed to provide researchers with not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the transformation.

Overall Synthesis Pathway

The transformation from vanillic acid to the target compound is achieved via a two-step reaction sequence as illustrated below.

Caption: Two-step synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.

Part 1: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-Nitrovanillic Acid)

Principle and Mechanistic Insight

The initial step is an electrophilic aromatic substitution reaction.[3] Vanillic acid is treated with nitric acid to introduce a nitro (–NO₂) group onto the aromatic ring. The regioselectivity of this reaction is dictated by the existing substituents:

-

Hydroxyl (–OH) & Methoxy (–OCH₃) groups: These are strongly activating, ortho-, para-directing groups.

-

Carboxylic Acid (–COOH) group: This is a deactivating, meta-directing group.

The combined electronic effects strongly favor the substitution at the C5 position, which is ortho to the powerful hydroxyl activator and meta to the carboxylic acid deactivator, leading to the desired 5-nitrovanillic acid isomer with high selectivity.[3]

Experimental Protocol: Nitration of Vanillic Acid

This protocol is adapted from established laboratory procedures for the nitration of vanillic acid.[1][2]

Table 1: Reagents and Materials for Nitration

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Vanillic Acid | C₈H₈O₄ | 168.15 | 20.0 g | 119 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 200 mL | - |

| 60% Nitric Acid | HNO₃ | 63.01 | 9.7 mL | ~126 |

| Ice Water | H₂O | 18.02 | ~1 L | - |

| Reaction Vessel (Flask) | - | - | 500 mL | - |

| Magnetic Stirrer & Bar | - | - | 1 set | - |

| Filtration Apparatus | - | - | 1 set | - |

Step-by-Step Procedure:

-

Dissolution: In a 500 mL flask equipped with a magnetic stir bar, dissolve 20.0 g (119 mmol) of vanillic acid in 200 mL of glacial acetic acid. Stir at room temperature until all solids are dissolved.

-

Addition of Nitrating Agent: While stirring the solution, slowly add 9.7 mL of 60% nitric acid dropwise using a dropping funnel.

-

Causality: This addition must be slow and controlled. The nitration reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase, promoting the formation of undesired byproducts.

-

-

Reaction: Stir the resulting mixture at ambient room temperature for 30-45 minutes. The solution will typically develop a yellowish color.

-

Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing approximately 1 liter of ice water while stirring vigorously.

-

Isolation: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with several portions of cold water to remove any residual acetic acid and nitric acid.[1]

-

Drying: Dry the purified product under vacuum to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid as a fine yellow powder. The expected yield is typically high for this reaction.

Part 2: Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

Principle and Mechanistic Insight

This step employs the Williamson ether synthesis, a classic method for forming ethers. The phenolic proton of 5-nitrovanillic acid is first deprotonated by a mild base (potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent (ethyl iodide) in an Sₙ2 reaction, displacing the iodide leaving group and forming the desired ethoxy group.

The presence of the electron-withdrawing nitro and carboxylic acid groups decreases the nucleophilicity of the phenoxide, making this reaction more challenging than the ethylation of an un-nitrated phenol. Therefore, a polar aprotic solvent like acetone is used to solvate the cation and leave the phenoxide anion reactive.

Experimental Protocol: Ethylation of 5-Nitrovanillic Acid

This protocol is based on standard etherification procedures for nitrophenols.[4]

Table 2: Reagents and Materials for Ethylation

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Nitrovanillic Acid | C₈H₇NO₆ | 213.14 | 10.0 g | 46.9 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 9.7 g | 70.3 |

| Ethyl Iodide | C₂H₅I | 155.97 | 4.3 mL (8.3 g) | 53.5 |

| Acetone (Anhydrous) | C₃H₆O | 58.08 | 150 mL | - |

| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g (46.9 mmol) of 5-nitrovanillic acid, 150 mL of anhydrous acetone, and 9.7 g (70.3 mmol) of anhydrous potassium carbonate.

-

Causality: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl without being strong enough to cause unwanted side reactions. An excess is used to drive the reaction to completion.

-

-

Addition of Ethylating Agent: Add 4.3 mL (53.5 mmol) of ethyl iodide to the suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: After cooling to room temperature, filter off the potassium carbonate salts and wash them with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (~150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

-

Acidification & Isolation: The product is a carboxylic acid. To ensure it is in its neutral form for final isolation, a final acidic wash is not typically needed unless a basic workup was performed. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.

Synthesis Workflow Diagram

Caption: Detailed workflow for the two-part synthesis protocol.

Safety Precautions

-

Nitric Acid: Concentrated nitric acid is a strong oxidant and is highly corrosive. It can cause severe chemical burns. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Ethyl Iodide: Ethyl iodide is a lachrymator and is harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

-

Solvents: Acetone and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

Conclusion

This guide details a reliable and well-rationalized two-step synthesis for producing 4-Ethoxy-5-methoxy-2-nitrobenzoic acid from vanillic acid. By first executing a regioselective nitration followed by a targeted Williamson ether synthesis, this pathway provides a controlled and efficient route to a valuable pharmaceutical intermediate. The provided protocols, coupled with explanations for the procedural choices, offer researchers a robust framework for the successful synthesis and potential future optimization of this process. Careful adherence to the experimental steps and safety precautions is paramount for achieving high-purity product in a safe laboratory environment.

References

-

ResearchGate. (n.d.). Optimization of "Green" Nitration of Vanillin and o-Vanillin | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vanillic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102304051A - Method for preparing 5-nitro vanillin.

-

ChemBK. (n.d.). Ethyl vanillin. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL VANILLIN. Retrieved from [Link]

-

ResearchGate. (2015). How do I cyclize 5-methoxy-2-nitrophenol using ethyl bromoacetate?. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylvanillin. Retrieved from [Link]

-

YouTube. (2023). ethylvanillin. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Some Observations on the Nitration of Vanillin. Retrieved from [Link]

-

Primary Information Services. (n.d.). Ethyl Vanillin - General, Process, Technology, Company Profiles, Patent, Material Safety Data Sheet, Report. Retrieved from [Link]

Sources

A Technical Guide to Starting Materials and Synthetic Strategies for 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

Abstract

This technical guide provides an in-depth analysis of viable synthetic pathways for producing 4-ethoxy-5-methoxy-2-nitrobenzoic acid, a key substituted benzoic acid derivative with potential applications as an intermediate in pharmaceutical and fine chemical synthesis. The guide focuses on the critical evaluation of starting materials, grounded in the principles of electrophilic aromatic substitution and substituent directing effects. We will dissect the target molecule's structure to predict chemical reactivity and propose a logical, multi-step synthesis from a commercially available precursor. Alternative, less favorable routes are also discussed to provide a comprehensive strategic overview. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic explanations, and data presented in a clear, actionable format.

Part 1: Analysis of the Target Molecule: Structure and Reactivity

The target molecule, 4-ethoxy-5-methoxy-2-nitrobenzoic acid, possesses a unique substitution pattern on the benzene ring that dictates the synthetic strategy. A thorough understanding of the electronic properties of each substituent is paramount to designing a successful synthesis.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both inductive and resonance effects. In electrophilic aromatic substitution (EAS), it acts as a strong deactivator and a meta-director.[1]

-

Nitro Group (-NO₂): Similar to the carboxylic acid, the nitro group is a powerful electron-withdrawing group, making it a strong deactivator and a meta-director for any subsequent EAS reactions.[2]

-

Methoxy (-OCH₃) and Ethoxy (-OC₂H₅) Groups: These alkoxy groups are strong activators of the aromatic ring. While they are inductively electron-withdrawing due to the oxygen's electronegativity, their ability to donate electron density via resonance dominates. This resonance effect enriches the ortho and para positions with electrons, making them strong ortho, para-directors.[3]

The specific arrangement—with the nitro group at position 2 and the two activating alkoxy groups at positions 4 and 5—presents a significant regiochemical challenge. The synthesis must be designed to override or leverage the powerful directing effects of these groups to achieve the desired isomer.

Part 2: Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic approach suggests that the final carboxylic acid can be obtained via the oxidation of a corresponding benzaldehyde intermediate. The core challenge lies in constructing the 4-ethoxy-5-methoxy-2-nitrobenzaldehyde precursor with the correct substitution pattern.

Proposed Primary Pathway: A Strategy Commencing with 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This pathway is proposed as the most chemically sound route due to the predictable regioselectivity of the initial nitration step. It leverages a readily available starting material to systematically build the target molecule.

Caption: Proposed synthesis of the target molecule from veratraldehyde.

Step 1: Nitration of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) The synthesis begins with the nitration of veratraldehyde. The two methoxy groups at the C3 and C4 positions are powerful ortho, para-directing activators. The aldehyde group at C1 is a meta-directing deactivator. The incoming electrophile, the nitronium ion (NO₂⁺), will be directed to the positions most activated by the methoxy groups.[4] The C2 and C6 positions are ortho to a methoxy group, while the C5 position is para to the C4-methoxy group. The C2 position is strongly favored, resulting in the formation of 4,5-dimethoxy-2-nitrobenzaldehyde . This key step establishes the crucial C2-nitro substitution pattern.

Step 2: Selective Demethylation of the C4-Methoxy Group This step is critical for differentiating the two alkoxy positions to allow for subsequent ethylation. Selective demethylation of one methoxy group in the presence of another can be challenging. However, methods exist, such as using strong bases or Lewis acids, which can preferentially cleave the methoxy group at the C4 position to yield 4-hydroxy-5-methoxy-2-nitrobenzaldehyde . A patented process describes a similar transformation on the corresponding benzoic acid using a base, suggesting this selectivity is achievable.[5]

Step 3: Ethylation of the Phenolic Hydroxyl Group With the C4-hydroxyl group unmasked, a standard Williamson ether synthesis can be performed.[6] Reaction of the intermediate with an ethylating agent, such as ethyl bromide or diethyl sulfate, under basic conditions (e.g., K₂CO₃, NaOH) will selectively form the ether linkage at the C4 position, yielding 4-ethoxy-5-methoxy-2-nitrobenzaldehyde .[7][8]

Step 4: Oxidation of the Aldehyde to a Carboxylic Acid The final step involves the oxidation of the aldehyde functional group to a carboxylic acid. This is a robust and high-yielding transformation in organic chemistry.[9] A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acid).[10][11][12] These reagents are effective for converting aromatic aldehydes to their corresponding carboxylic acids, leading to the final product, 4-ethoxy-5-methoxy-2-nitrobenzoic acid .

Analysis of Alternative Starting Materials

To demonstrate scientific rigor, it is essential to evaluate other common starting materials and explain why they are less suitable.

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde): If vanillin is nitrated first, the powerful directing effects of the hydroxyl and methoxy groups lead to the introduction of the nitro group at the C5 position, yielding 5-nitrovanillin.[13] Subsequent ethylation would produce the wrong isomer. If vanillin is first ethylated to form 4-ethoxy-3-methoxybenzaldehyde, the combined directing effects of the C3-methoxy and C4-ethoxy groups would again direct nitration to the C5 position.

-

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): A similar regiochemical issue arises with vanillic acid. Direct nitration yields 5-nitrovanillic acid.[14][15] Ethylation followed by nitration would also result in substitution at the C5 position due to the concerted directing effects of the alkoxy groups and the meta-directing carboxylic acid.

Therefore, the Veratraldehyde route remains the most promising due to its ability to correctly position the nitro group early in the synthetic sequence.

Part 3: Experimental Protocols and Data

The following protocols are model procedures based on established methodologies for analogous chemical transformations. Researchers should perform their own optimization and safety assessments.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Conditions | Product | Expected Yield (%) |

| 1 | Veratraldehyde | Conc. HNO₃, Conc. H₂SO₄ | Acetic Acid | 0-10 °C | 4,5-Dimethoxy-2-nitrobenzaldehyde | 75-85 |

| 2 | 4,5-Dimethoxy-2-nitrobenzaldehyde | Lewis Acid (e.g., BBr₃) or Base | Dichloromethane | -78 °C to RT | 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | 60-70 |

| 3 | 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | C₂H₅Br, K₂CO₃ | Acetone or DMF | Reflux | 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde | 85-95 |

| 4 | 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde | KMnO₄, NaOH | Water/Acetone | 50-60 °C | 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid | 80-90 |

Detailed Step-by-Step Methodologies

Protocol 1: Nitration of Veratraldehyde

-

Setup: In a flask equipped with a stirrer and dropping funnel, dissolve veratraldehyde (1 equiv.) in glacial acetic acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 equiv.) while cooling in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the veratraldehyde solution, ensuring the internal temperature does not exceed 10 °C.[16]

-

Workup: After the addition is complete, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature. Pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 4,5-dimethoxy-2-nitrobenzaldehyde.

Protocol 2: Ethylation of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

-

Setup: To a solution of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde (1 equiv.) in acetone, add anhydrous potassium carbonate (2-3 equiv.).

-

Reaction: Add ethyl bromide (1.5 equiv.) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[6]

-

Workup: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Isolation: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-ethoxy-5-methoxy-2-nitrobenzaldehyde, which can be further purified by recrystallization or column chromatography.

Protocol 3: Oxidation of 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde

-

Setup: Dissolve the aldehyde (1 equiv.) in a mixture of acetone and water.

-

Reaction: Prepare a solution of potassium permanganate (KMnO₄, approx. 2 equiv.) in water and add it slowly to the aldehyde solution. The reaction is exothermic; maintain the temperature around 50-60 °C.[10] A brown precipitate of MnO₂ will form.

-

Workup: After the purple color of the permanganate has disappeared, cool the mixture and filter off the MnO₂.

-

Isolation: Acidify the clear filtrate with dilute HCl until a pH of 2-3 is reached. The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-ethoxy-5-methoxy-2-nitrobenzoic acid.

Caption: Logical flow of the experimental synthesis and validation.

Part 4: Conclusion and Recommendations

The synthesis of 4-ethoxy-5-methoxy-2-nitrobenzoic acid is a multi-step process that requires careful strategic planning to control the regiochemical outcome. While starting materials derived from natural products like vanillin are attractive, their inherent substitution patterns lead to the formation of undesired isomers.

This guide identifies 3,4-dimethoxybenzaldehyde (veratraldehyde) as the most suitable starting material. The proposed four-step synthesis—involving nitration, selective demethylation, ethylation, and oxidation—provides a logical and controllable pathway to the target molecule. The key to this strategy is the initial nitration step, which correctly installs the nitro group at the C2 position, thereby simplifying the subsequent transformations. This in-depth analysis provides a robust framework for researchers to successfully synthesize this valuable chemical intermediate.

References

- Vertex AI Search. (2026). Vanillic Acid: A Key Intermediate for Pharmaceutical Synthesis and Research.

- PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde.

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

- ChemicalBook. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde synthesis.

- ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.

- Profnit. (n.d.). Nitration Of Benzoic Acid.

- National Institutes of Health. (n.d.). Biocatalytic Synthesis of Vanillin - PMC.

- Chem-Impex. (n.d.). Vanillic acid.

- ChemicalBook. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis.

- PubMed. (2022). Biosynthesis of vanillic acid by Ochrobactrum anthropi and its applications.

- ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.

- Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids.

- NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester.

- ChemicalBook. (n.d.). Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0.

- Unknown Source. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8.

- Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones.

- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.

- NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester.

- Wikipedia. (n.d.). Vanillic acid.

- FooDB. (2011). Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772).

- Thieme. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.

- ChemicalBook. (2025). 4-Methoxy-2-nitrobenzoic acid | 33844-21-2.

- Guidechem. (n.d.). 4-ETHOXY-5-METHOXY-2-NITROBENZOIC ACID 103095-48-3 wiki.

- PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.

- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution (2) – Nitration and Sulfonation.

- ResearchGate. (2025). (PDF) Biocatalytic Synthesis of Vanillin.

- Chemistry Steps. (n.d.). Nitration of Benzene.

- Unknown Source. (2026).

- ResearchGate. (2025). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.

- BenchChem. (2025). A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.

- BenchChem. (2025). Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers.

- Sigma-Aldrich. (n.d.). 4-Methoxy-2-nitrobenzoic acid 97 33844-21-2.

- Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.

- Chem-Impex. (n.d.). 4-Methoxy-2-nitro-benzoic acid methyl ester.

- ChemTube 3D. (n.d.). Electrophilic aromatic substitution - Nitration of benzene.

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

- Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN.

Sources

- 1. sga.profnit.org.br [sga.profnit.org.br]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 8. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. byjus.com [byjus.com]

- 10. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

A Guide to 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: A Strategic Intermediate in Modern Organic Synthesis

Abstract

4-Ethoxy-5-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a strategic building block in the synthesis of complex organic molecules. Its unique arrangement of an ethoxy, a methoxy, a nitro, and a carboxylic acid group on a benzene ring provides multiple, orthogonally reactive sites. This guide offers an in-depth exploration of its synthesis, physicochemical properties, and critical applications as a synthetic intermediate, particularly in the realm of drug discovery and development. We will dissect the causality behind synthetic strategies, provide validated experimental protocols, and illustrate key transformations, establishing this molecule as a versatile tool for medicinal and materials chemists.

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of medicinal chemistry, the ability to rapidly assemble diverse molecular libraries is paramount. Polysubstituted aromatic scaffolds are at the heart of this endeavor, offering a rigid core upon which various pharmacophoric elements can be precisely arranged. 4-Ethoxy-5-methoxy-2-nitrobenzoic acid (CAS 103095-48-3) emerges as a particularly valuable intermediate due to its pre-installed functional handles.[1]

The electron-withdrawing nitro group can be readily reduced to an amine, a gateway to a vast array of amides, sulfonamides, and heterocyclic systems. The carboxylic acid provides a handle for forming esters and amides, crucial for linking to other molecular fragments or modulating solubility.[2] The differential ether linkages (ethoxy vs. methoxy) offer potential for selective cleavage under specific conditions, adding another layer of synthetic versatility. This guide provides the necessary technical framework for researchers to effectively leverage this intermediate in their synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 103095-48-3 | Guidechem |

| Molecular Formula | C₁₀H₁₁NO₆ | [1] |

| Molecular Weight | 241.19 g/mol | [1] |

| Topological Polar Surface Area | 102 Ų | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Predicted Form | Solid Powder/Crystal | N/A |

Note: Experimental data such as melting point for this specific compound are not widely published; values for analogous compounds like 4,5-Dimethoxy-2-nitrobenzoic acid (195-197 °C) suggest it is a high-melting solid.

Spectroscopic characterization is essential for confirming the structure and purity. For 4-Ethoxy-5-methoxy-2-nitrobenzoic acid, one would expect:

-

¹H NMR: Distinct signals for the two aromatic protons, the carboxylic acid proton, and the methylene and methyl protons of the ethoxy and methoxy groups.

-

¹³C NMR: Resonances for all 10 carbon atoms, including the carbonyl carbon, the aromatic carbons bearing substituents, and the aliphatic carbons of the ether groups.

-

IR Spectroscopy: Characteristic stretches for the carboxylic acid O-H and C=O groups, the N-O bonds of the nitro group, and C-O bonds of the ethers.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass (241.0586 Da) and predictable fragmentation patterns.[1]

Synthesis of the Intermediate: A Multi-step Approach

The synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid can be logically approached from readily available starting materials like ethyl vanillin. The following four-step sequence represents a robust and scalable route.

Caption: Proposed synthetic workflow for 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.

Step 1: Methylation of Ethyl Vanillin

The synthesis begins with the protection of the phenolic hydroxyl group of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) via methylation. A Williamson ether synthesis is ideal for this transformation.

-

Rationale: Using a strong base like sodium hydroxide deprotonates the phenol, forming a nucleophilic phenoxide. This readily attacks an electrophilic methylating agent like dimethyl sulfate to form the desired ether, 3-ethoxy-4-methoxybenzaldehyde. Toluene is a suitable solvent for this reaction, which is typically heated to drive it to completion.[3]

Step 2: Regioselective Nitration

The second step involves the electrophilic aromatic substitution to install the nitro group. The regioselectivity is governed by the existing substituents on the aromatic ring.

-

Rationale: The ethoxy and methoxy groups are strong ortho-, para-directing activators, while the aldehyde group is a meta-directing deactivator. The C2 position (ortho to the methoxy group) and the C6 position (ortho to the ethoxy group) are highly activated. The C2 position is sterically less hindered and electronically favored, leading to the desired 2-nitro isomer as the major product. A mixture of nitric acid and sulfuric acid is the classic nitrating agent, generating the nitronium ion (NO₂⁺) in situ.[4]

Step 3: Oxidation of the Aldehyde

The final step is the oxidation of the aldehyde functional group to a carboxylic acid. This is a common transformation with several reliable methods.

-

Rationale: Strong oxidizing agents like potassium permanganate (KMnO₄) in a basic or neutral solution effectively convert aldehydes to carboxylic acids.[5] An alternative, milder method involves using sodium chlorite (NaClO₂) buffered with a phosphate salt, which can offer higher yields and cleaner reactions for sensitive substrates.[6] The choice of oxidant depends on substrate tolerance and desired scale.

Applications in Drug Discovery & Advanced Synthesis

The true value of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid lies in its utility as a scaffold for building more complex, biologically active molecules. The functional groups can be selectively manipulated to achieve diverse synthetic outcomes.

Caption: Key synthetic transformations of the title compound.

Gateway to Bioactive Amines and Amides

The most powerful transformation is the reduction of the nitro group to an amine. This is typically achieved with high efficiency using catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl).[7] The resulting 2-amino-4-ethoxy-5-methoxybenzoic acid is a valuable aniline derivative, ready for a host of subsequent reactions:

-

Amide Formation: The newly formed amine can be acylated to form amides.

-

Heterocycle Synthesis: The ortho-relationship between the amine and carboxylic acid is ideal for constructing fused heterocyclic systems like benzoxazinones.

Case Study: Analogy to Betrixaban Intermediate Synthesis

The synthesis of intermediates for modern pharmaceuticals provides a compelling case for the utility of related structures. For instance, the anticoagulant drug Betrixaban requires an N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide intermediate.[8] This intermediate is formed by coupling 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine.[8] Our title compound, with its additional ethoxy group, could be used in an analogous fashion to generate novel, more substituted analogues for structure-activity relationship (SAR) studies, potentially improving properties like potency or metabolic stability.

Experimental Protocols

The following protocols are representative methodologies adapted from established procedures for analogous compounds.[3][4][5] Researchers should perform their own risk assessments and optimize conditions for their specific laboratory setup.

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

-

Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve ethyl vanillin (1 mole) in 500 mL of toluene.

-

Base Addition: Add a solution of sodium hydroxide (1.1 moles) in 100 mL of water.

-

Methylation: Heat the mixture to 80-90 °C with vigorous stirring. Slowly add dimethyl sulfate (1.1 moles) via the dropping funnel over 2 hours.

-

Reaction: Maintain the temperature and stirring for an additional 2 hours after the addition is complete.

-

Work-up: Cool the reaction to room temperature. Separate the organic layer, wash it sequentially with 2 M NaOH (2 x 100 mL), water (2 x 100 mL), and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The resulting oil can be purified by vacuum distillation to yield the product.

Protocol 2: Synthesis of 3-Ethoxy-4-methoxy-2-nitrobenzaldehyde

-

Setup: In a 500 mL flask cooled in an ice-salt bath (-10 °C), add 150 mL of concentrated sulfuric acid.

-

Substrate Addition: Slowly add 3-ethoxy-4-methoxybenzaldehyde (0.5 moles) while maintaining the internal temperature below 5 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.55 moles) to concentrated sulfuric acid (50 mL) at 0 °C. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 3 hours.

-

Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.

-

Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from aqueous ethanol can be performed for further purification.

Protocol 3: Synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid

-

Setup: Dissolve 3-ethoxy-4-methoxy-2-nitrobenzaldehyde (0.2 moles) in 400 mL of acetone in a 1 L flask.

-

Oxidation: While stirring, slowly add a solution of potassium permanganate (0.24 moles) in 200 mL of water. An exotherm may be observed; maintain the temperature below 50 °C.

-

Reaction: After the initial exotherm subsides, heat the mixture to 50 °C and stir for 2 hours until the purple color disappears and a brown precipitate of MnO₂ forms.

-

Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to remove most of the acetone. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 6 M HCl.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.

Conclusion

4-Ethoxy-5-methoxy-2-nitrobenzoic acid is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its synthesis from common starting materials is straightforward, and its array of functional groups provides a rich playground for synthetic transformations. By understanding the principles governing its reactivity and applying the robust protocols detailed herein, researchers are well-equipped to unlock the potential of this strategic intermediate in the creation of novel and impactful molecules.

References

- 4-Methoxy-2-nitro-benzoic acid methyl ester - Chem-Impex. (URL: )

- 4-ETHOXY-5-METHOXY-2-NITROBENZOIC ACID 103095-48-3 wiki - Guidechem. (URL: )

- 4-Methoxy-2-nitrobenzoic acid | 33844-21-2 - ChemicalBook. (URL: )

- A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals - Benchchem. (URL: )

- 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook. (URL: )

- The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )

- Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid? - Quora. (URL: )

- Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid - PrepChem.com. (URL: )

- 4-Hydroxy-5-methoxy-2-nitrobenzoic acid | Drug Intermedi

- 4-Methoxy-2-nitro-5-phenylmethoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts. (URL: )

- 4-Methoxy-2-nitrobenzoic acid 97 33844-21-2 - Sigma-Aldrich. (URL: )

- 4-Methoxy-2-nitrobenzoic Acid | 33844-21-2 - TCI Chemicals. (URL: )

- Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

- Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec) - Benchchem. (URL: )

- 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem. (URL: )

- Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers - Benchchem. (URL: )

- Organic Synthesis with 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid: A Vers

- 4,5-Dimethoxy-2-nitrobenzoic acid 99 4998-07-6 - Sigma-Aldrich. (URL: )

- 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - ChemicalBook. (URL: )

- 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem. (URL: )

- Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures - Benchchem. (URL: )

- 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid - 61948-83-2, C15H13NO6, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google P

- CN107778224B - Preparation method of betrixaban intermediate - Google P

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: A Versatile Scaffold for Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Chemical Architecture

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that offer multiple points for chemical modification is paramount to the discovery of novel therapeutic agents. 4-Ethoxy-5-methoxy-2-nitrobenzoic acid emerges as a compound of significant interest, possessing a unique substitution pattern on a benzoic acid core. This guide delves into the untapped potential of this molecule, presenting a scientifically grounded exploration of its promise as a versatile building block for the development of new drugs. While direct biological data on this specific molecule is nascent, a thorough analysis of its structural components—the nitrobenzoic acid core and the vicinal ethoxy and methoxy groups—provides a strong rationale for its investigation in oncology and infectious diseases.

The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, rendering the molecule susceptible to a variety of chemical transformations.[1] Furthermore, the nitroaromatic scaffold is a well-established pharmacophore in numerous approved drugs, particularly antimicrobials, where its bioreduction can lead to cytotoxic reactive nitrogen species.[2] The adjacent ethoxy and methoxy groups are not merely passive substituents; their size, lipophilicity, and hydrogen-bonding capabilities can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from target binding to metabolic stability. This guide will, therefore, illuminate the path for researchers to harness the latent potential of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid as a foundational element in next-generation drug discovery.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid is essential for predicting its behavior in biological systems and for designing synthetic modifications.

| Property | Value | Source |

| CAS Number | 103095-48-3 | [3] |

| Molecular Formula | C₁₀H₁₁NO₆ | [3] |

| Molecular Weight | 241.19 g/mol | [3] |

| Predicted LogP | 1.8 | (Calculated) |

| Predicted pKa | ~2.5 | (Estimated) |

Hypothesized Medicinal Chemistry Applications

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we can formulate compelling hypotheses for the potential therapeutic applications of 4-Ethoxy-5-methoxy-2-nitrobenzoic acid. The core of our exploration will focus on two primary areas: oncology and antimicrobial chemotherapy.

Anticancer Potential: A Scaffold for Targeted Cytotoxicity

The nitroaromatic moiety is a recurring feature in compounds exhibiting anticancer activity.[4] The proposed mechanism often involves the bioreduction of the nitro group in the hypoxic environment characteristic of solid tumors, leading to the formation of cytotoxic radicals that induce DNA damage and apoptosis. Furthermore, the benzoic acid scaffold provides a handle for the synthesis of a diverse library of amides and esters, allowing for the fine-tuning of activity and selectivity.

Proposed Mechanism of Action: